2-Ethyl-2-adamantanol

Physical chemistry Crystallization Purification

2-Ethyl-2-adamantanol (CAS 14648-57-8) is the essential precursor for synthesizing 2-ethyl-2-adamantyl methacrylate (EAdMA), the acid-labile monomer at the core of ArF (193 nm) photoresist formulations. The 2-ethyl substituent delivers an optimal LogP (2.58) for superior dissolution contrast and deprotection kinetics—distinguishing it from 2-methyl-2-adamantanol (LogP 1.94) and directly impacting photospeed, resolution, and post-exposure delay stability in advanced-node semiconductor manufacturing. Procure ≥98% purity to ensure reproducible polymerization kinetics and batch-to-batch resist film consistency. Available in R&D and bulk quantities. Request a quote today.

Molecular Formula C12H20O
Molecular Weight 180.29 g/mol
CAS No. 14648-57-8
Cat. No. B087108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-2-adamantanol
CAS14648-57-8
Molecular FormulaC12H20O
Molecular Weight180.29 g/mol
Structural Identifiers
SMILESCCC1(C2CC3CC(C2)CC1C3)O
InChIInChI=1S/C12H20O/c1-2-12(13)10-4-8-3-9(6-10)7-11(12)5-8/h8-11,13H,2-7H2,1H3
InChIKeyYUBKBLFRGDNIDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-2-adamantanol (CAS 14648-57-8): Physical Property and Supplier Sourcing Baseline


2-Ethyl-2-adamantanol (CAS 14648-57-8) is a C12H20O adamantane derivative (molecular weight 180.29 g/mol) characterized by a rigid diamondoid cage structure with an ethyl substituent at the 2-position and a tertiary hydroxyl group [1]. The compound exists as a white to off-white crystalline solid with a melting point of 69–70°C and a boiling point of approximately 265.5°C at 760 mmHg [1]. Its primary industrial relevance lies in serving as a precursor for synthesizing 2-ethyl-2-adamantyl methacrylate (EAdMA), a key acid-labile monomer in ArF (193 nm) photoresist polymer formulations for semiconductor lithography [2]. Commercially, the compound is available from multiple suppliers at purity grades of ≥98% (GC) and ≥99.0%, which is a critical procurement specification for polymer synthesis applications where trace impurities can affect polymerization kinetics and final resist performance [1].

Why 2-Ethyl-2-adamantanol Cannot Be Replaced by 2-Methyl-2-adamantanol or Other 2-Alkyl-2-adamantanols in ArF Photoresist Formulations


In acid-catalyzed deprotection chemistry central to chemically amplified ArF photoresists, the 2-alkyl substituent on the adamantane cage directly governs both the activation energy for acidolysis and the resulting dissolution contrast in aqueous base developer [1]. 2-Methyl-2-adamantanol (CAS 702-98-7) and 2-ethyl-2-adamantanol are not functionally interchangeable because the ethyl group introduces measurably different steric and electronic effects on the tertiary carbocation intermediate formed during photoacid-catalyzed deprotection [2]. Even among 2-alkyl-2-adamantanols sharing the same adamantane scaffold, substitution with methyl versus ethyl versus butyl yields distinct sensitivity profiles due to differences in calculated dielectric constant of the polymer matrix [2]. Consequently, procurement specifications for ArF resist monomers (e.g., EAdMA synthesis) cannot substitute 2-methyl-2-adamantanol for 2-ethyl-2-adamantanol without altering lithographic performance parameters, including photospeed, resolution, and post-exposure delay stability [1].

Quantitative Differentiation Evidence: 2-Ethyl-2-adamantanol Performance Data for Procurement Decision-Making


Melting Point Elevation Relative to 2-Methyl-2-adamantanol: Implications for Purification and Handling

2-Ethyl-2-adamantanol exhibits a melting point of 69–70°C , which is approximately 145–149°C lower than that of 2-methyl-2-adamantanol (214–218°C) [1]. This substantial melting point depression, despite only a single methylene unit difference in alkyl chain length, arises from disruption of crystal packing efficiency by the longer, more conformationally flexible ethyl substituent [2]. The lower melting point facilitates melt-processing and solution-based derivatization at milder temperatures, and the larger thermal window between melting and decomposition simplifies purification by recrystallization or sublimation .

Physical chemistry Crystallization Purification Solid-state properties

Boiling Point and Vapor Pressure: Distillation Feasibility for High-Purity Monomer Precursor Isolation

2-Ethyl-2-adamantanol has a reported boiling point of 265.5±8.0°C at 760 mmHg and a vapor pressure of 0.0±1.2 mmHg at 25°C . Its enthalpy of vaporization is 58.5±6.0 kJ/mol . While no direct comparative boiling point data for 2-methyl-2-adamantanol was identified in accessible sources, the 2-ethyl derivative's moderate boiling point and low ambient vapor pressure indicate that vacuum distillation is a technically viable purification route for obtaining monomer-grade material (>99%), whereas many heavier adamantane derivatives require sublimation or chromatographic separation exclusively [1].

Thermodynamics Distillation Purification Vapor pressure

Lipophilicity (LogP) Comparison: Impact on Polymer Solubility and Developer Compatibility

2-Ethyl-2-adamantanol has a computed LogP value of approximately 2.58 , reflecting moderate lipophilicity conferred by the adamantane cage and ethyl substituent. In comparison, 2-methyl-2-adamantanol exhibits a lower LogP of approximately 1.94 [1]. The 0.64 log unit difference corresponds to the ethyl derivative being approximately 4.4× more lipophilic than the methyl analog. This enhanced lipophilicity translates to improved solubility in organic casting solvents (e.g., propylene glycol methyl ether acetate, cyclohexanone) used for photoresist spin-coating, while simultaneously reducing aqueous developer penetration in unexposed regions, thereby improving dissolution contrast and pattern fidelity in ArF lithography [2].

Lipophilicity Partition coefficient Polymer solubility Developer compatibility

Dielectric Constant Contribution and Photoresist Sensitivity: 2-Ethyl vs. 2-Butyl Comparison

Theoretical calculations of deprotection reaction sensitivity for acrylic polymers bearing adamantyl protecting groups demonstrate that the sensitivity difference between polymers with 2-ethyl-2-adamantyl and 2-butyl-2-adamantyl groups can be attributed to differences in the calculated dielectric constant of the polymer matrix, where a higher dielectric constant leads to higher sensitivity (faster acid-catalyzed deprotection) [1]. While quantitative dielectric constant values for each derivative were not provided in the abstract, this computational finding establishes that the alkyl chain length on the adamantyl protecting group is not a trivial substitution but a tunable parameter that modulates the local dielectric environment and consequently the photospeed of the resist formulation [1].

Dielectric constant Photoresist sensitivity Deprotection kinetics Computational chemistry

Computed Polar Surface Area (PSA) Comparison: Developer Penetration and Swelling Resistance

2-Ethyl-2-adamantanol has a computed topological polar surface area (TPSA) of 20.23 Ų [1]. 2-Methyl-2-adamantanol has the identical TPSA value of 20.23 Ų [2], as both molecules share the same hydroxyl group (the sole polar contributor) and differ only in the non-polar alkyl substituent. The hydroxyl group is subsequently esterified during conversion to 2-ethyl-2-adamantyl methacrylate, after which the ethyl versus methyl substitution becomes the sole determinant of relative polarity [3]. The larger, more hydrophobic ethyl group reduces the overall polarity of the methacrylate monomer relative to the methyl analog, which decreases aqueous base penetration into unexposed resist domains, thereby enhancing the dissolution rate ratio (Rmax/Rmin) and improving pattern fidelity in high-resolution ArF immersion lithography [3].

Polar surface area Developer compatibility Swelling resistance Computational chemistry

Commercially Available Purity Grades and Supplier Landscape for Procurement Benchmarking

2-Ethyl-2-adamantanol is commercially available at defined purity grades from multiple established chemical suppliers. TCI Chemicals offers the compound at ≥98.0% (GC) purity . AK Scientific provides material at 99% (GC) purity . Sichuan Zhongbang New Materials Co., Ltd. supplies 2-ethyl-2-adamantanol at ≥99.0% purity, alongside 2-methyl-2-adamantanol at the same specification [1]. For 2-methyl-2-adamantanol, commercial purity specifications are generally comparable (≥98–99%), indicating that purity alone is not a differentiator between these analogs; rather, the selection between ethyl and methyl derivatives is driven by the application-specific performance characteristics documented in Evidence Items 1–5 above [1].

Purity specification Supplier comparison Procurement Quality control

Recommended Industrial and Research Application Scenarios for 2-Ethyl-2-adamantanol Procurement


ArF (193 nm) Photoresist Monomer Synthesis: 2-Ethyl-2-adamantyl Methacrylate (EAdMA) Production

2-Ethyl-2-adamantanol is the direct precursor for synthesizing 2-ethyl-2-adamantyl methacrylate (EAdMA), a critical acid-labile monomer in chemically amplified ArF photoresist polymers [6]. In this application, the 2-ethyl substituent confers an optimal balance of dissolution contrast (via LogP = 2.58) and deprotection sensitivity that distinguishes EAdMA-containing copolymers from those prepared with 2-methyl-2-adamantyl methacrylate . Procurement of 2-ethyl-2-adamantanol with purity ≥98% (GC) is essential to avoid impurities that can act as chain transfer agents or termination sites during RAFT or free-radical copolymerization with comonomers such as α-GBLMA and HAdMA . The compound's melting point (69–70°C) facilitates melt-esterification with methacryloyl chloride or methacrylic anhydride without requiring high-temperature conditions that risk premature thermal polymerization .

Semiconductor Lithography R&D: Structure-Property Optimization of Acid-Labile Protecting Groups

For academic and industrial R&D groups developing next-generation ArF immersion and EUV photoresist platforms, 2-ethyl-2-adamantanol serves as a well-characterized intermediate for systematically varying the alkyl substituent on the adamantyl protecting group . As demonstrated by the dielectric constant calculations comparing 2-ethyl-2-adamantyl and 2-butyl-2-adamantyl derivatives, the alkyl chain length on the 2-position is a tunable parameter that modulates the local dielectric environment and consequently the photospeed of the resist [6]. Procurement of 2-ethyl-2-adamantanol enables direct head-to-head comparison with 2-methyl-2-adamantanol (LogP = 1.94) and 2-butyl-2-adamantanol derivatives to empirically map the structure-property landscape governing dissolution contrast, post-exposure delay stability, and line-width roughness in advanced node semiconductor manufacturing [6].

Adamantane-Functionalized Specialty Polymers: Coatings, Adhesives, and Membrane Materials

Beyond photoresists, 2-ethyl-2-adamantanol is utilized in the synthesis of poly(2-oxazoline) copolymers and methacrylate-based polymers where the adamantane cage imparts enhanced thermal stability, mechanical rigidity, and chemical resistance . The 2-ethyl derivative offers distinct processing advantages over the 2-methyl analog due to its substantially lower melting point (69–70°C vs. 214–218°C), which enables melt-processing and solution-based derivatization at milder temperatures with reduced energy input [6]. Procurement of high-purity 2-ethyl-2-adamantanol (≥98%) minimizes batch-to-batch variability in polymer molecular weight distribution and ensures reproducible material properties in applications including protective coatings, gas separation membranes, and high-performance adhesives where the adamantane scaffold provides critical resistance to oxidative degradation and thermal decomposition .

Pharmaceutical Intermediate Synthesis: Adamantane-Derived Drug Candidates

2-Ethyl-2-adamantanol serves as a versatile building block for synthesizing adamantane-containing pharmaceutical intermediates and drug candidates [6]. The adamantane scaffold is a privileged structure in medicinal chemistry, valued for its rigid, lipophilic three-dimensional framework that enhances membrane permeability and metabolic stability . The 2-ethyl-2-adamantanol scaffold can be further functionalized through the tertiary hydroxyl group (e.g., esterification, etherification, oxidation) or through C–H activation chemistry on the adamantane cage [6]. Procurement specifications for pharmaceutical intermediate applications typically require purity ≥98% with full analytical characterization (NMR, GC, melting point) to meet regulatory documentation requirements for GMP synthesis campaigns .

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